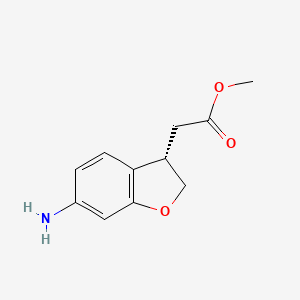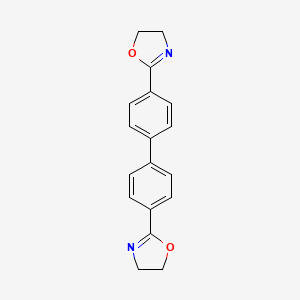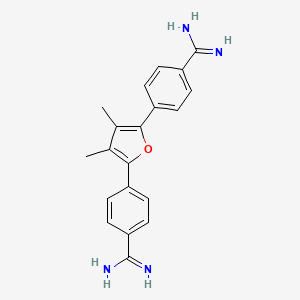![molecular formula C12H13NO5S B12892925 3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 676353-08-5](/img/structure/B12892925.png)
3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H13NO5S. It is known for its applications in various chemical reactions and scientific research. This compound is characterized by the presence of a pyrrolidinone ring and a methylbenzenesulfonate group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-2,5-dioxopyrrolidin-1-yl with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved in these reactions are often studied using various biochemical and biophysical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-methylbenzenesulfonate
- 3-Methyl-2,5-dioxopyrrolidin-1-yl benzenesulfonate
- 2,5-Dioxopyrrolidin-1-yl benzenesulfonate
Uniqueness
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate is unique due to the presence of both the methyl group on the pyrrolidinone ring and the methylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
676353-08-5 |
|---|---|
Formule moléculaire |
C12H13NO5S |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
(3-methyl-2,5-dioxopyrrolidin-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-8-3-5-10(6-4-8)19(16,17)18-13-11(14)7-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
Clé InChI |
VCKIONYRSSEDLM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C1=O)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


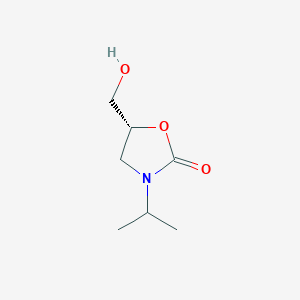
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
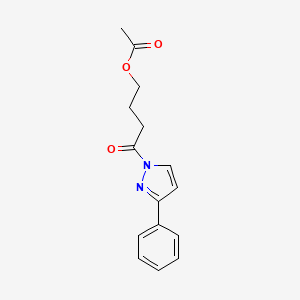
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
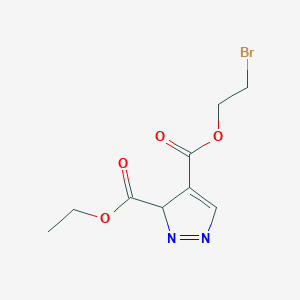




![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
